molecular formula C21H36N2O2 B8162601 tert-Butyl (8-aminooctyl)(phenethyl)carbamate

tert-Butyl (8-aminooctyl)(phenethyl)carbamate

Cat. No.: B8162601
M. Wt: 348.5 g/mol
InChI Key: DZMBTXWHUVZTGI-UHFFFAOYSA-N
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Description

tert-Butyl (8-aminooctyl)(phenethyl)carbamate is a compound with the molecular formula C13H28N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. The compound is often used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (8-aminooctyl)(phenethyl)carbamate can be synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically involves the reaction of an amine group with carboxylic acids, activated NHS esters, or carbonyl groups (ketones, aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-aminooctyl)(phenethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group under mild acidic conditions results in the formation of a free amine .

Scientific Research Applications

tert-Butyl (8-aminooctyl)(phenethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (8-aminooctyl)(phenethyl)carbamate involves its use as a PROTAC linker. PROTACs are designed to recruit specific proteins to the ubiquitin-proteasome system for degradation. The compound’s amine group reacts with carboxylic acids, activated NHS esters, and carbonyl groups, facilitating the formation of PROTACs that target specific proteins for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to be used as a versatile PROTAC linker.

Properties

IUPAC Name

tert-butyl N-(8-aminooctyl)-N-(2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2/c1-21(2,3)25-20(24)23(17-12-7-5-4-6-11-16-22)18-15-19-13-9-8-10-14-19/h8-10,13-14H,4-7,11-12,15-18,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMBTXWHUVZTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCCCCCN)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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